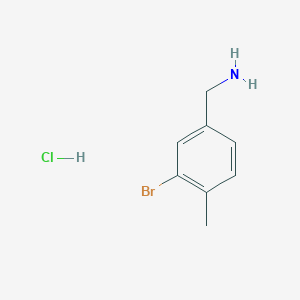

(3-Bromo-4-methylphenyl)methanamine hydrochloride

Cat. No. B7969981

M. Wt: 236.53 g/mol

InChI Key: WFMPNOKMWRZMPC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08084449B2

Procedure details

To LiAlH4 (1M in ether) (400 mL, 400 mmol) in a 2 L 3-neck flask with mechanical stirring under nitrogen at −5° C. was added concentrated H2SO4 (10.94 mL, 219 mmol) dropwise. Gas evolution was observed and the solution became cloudy and the foamy mixture was not as easy to stir. Temperature got as high as 3° C. The addition took 28 min. This mixture was stirred for 60 min and then the 3-bromo-4-methylbenzonitrile (37.3 g, 190 mmol) in THF (850 mL) was added over 18 min (max temp=10° C.). The slightly peach-colored mixture was stirred in the ice bath. After 30 min water (90 mL) was added carefully to give a white mixture, followed by 2M sodium hydroxide. After adding 100 mL, a solid that appeared to be amenable to filtration had formed. This was stirred for 30 min. The slightly waxy solid was filtered off and the single-phase filtrate washed with brine, dried and evaporated. This gave a slightly cloudy yellowish oil, 39.64 g (>100%) that was re-dissolved in ether (350 mL), filtered to remove some solid, and to the oil was added 1M hydrogen chloride in ether (1 eq based on starting nitrile, 190 mmol, 190 mL) slowly with stirring under nitrogen, This gave a solid that was collected by vacuum filtration and sucked dry, then dried under high vacuum to give 41.34 g (92%) of a white solid that the lab HPLC showed to be 98.8% pure with a retention time of 1.56 min. LC-MS m/z 200, 202 (M+H)+, 1.05 min (ret time).

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[H-].[H-].[H-].[H-].[Li+].[Al+3].OS(O)(=O)=O.[Br:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[CH3:21])[C:16]#[N:17].[OH-].[Na+].[ClH:24]>C1COCC1.CCOCC.O>[ClH:24].[Br:12][C:13]1[CH:14]=[C:15]([CH2:16][NH2:17])[CH:18]=[CH:19][C:20]=1[CH3:21] |f:0.1.2.3.4.5,8.9,14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[H-].[H-].[H-].[Li+].[Al+3]

|

Step Two

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

10.94 mL

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

37.3 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C#N)C=CC1C

|

|

Name

|

|

|

Quantity

|

850 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

190 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Eight

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

got as high as 3° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

This mixture was stirred for 60 min

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a white mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After adding 100 mL

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

to be amenable to filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had formed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

This was stirred for 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slightly waxy solid was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

the single-phase filtrate washed with brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This gave a slightly cloudy yellowish oil, 39.64 g (>100%) that

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove some solid

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring under nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This gave a solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

that was collected by vacuum filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sucked dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under high vacuum

|

Outcomes

Product

Details

Reaction Time |

28 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.BrC=1C=C(C=CC1C)CN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 41.34 g | |

| YIELD: PERCENTYIELD | 92% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |